molecular formula C16H19N3O2S B2838321 2-(ethylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1797158-41-8

2-(ethylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2838321
CAS RN: 1797158-41-8
M. Wt: 317.41
InChI Key: AZAJUAQPRMJVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(ethylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide” is a complex organic molecule. It contains an ethylthio group, a tetrahydrofuran ring, a pyrazole ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom . Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms . The ethylthio group consists of a two-carbon chain attached to a sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo hydrolysis, the tetrahydrofuran ring might undergo ring-opening reactions, and the pyrazole ring might participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar groups it contains .

Scientific Research Applications

Synthesis and Chemical Properties

2-(Ethylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is involved in synthetic chemistry as a precursor or intermediate in the formation of complex molecular structures. For instance, Liu et al. (2014) described a catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition, highlighting the compound's role in facilitating novel synthetic routes under mild conditions without a catalyst (Liu et al., 2014). Similarly, Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles showing significant antiavian influenza virus activity, showcasing the therapeutic potential of compounds synthesized using similar molecular frameworks (Hebishy et al., 2020).

Antimicrobial and Antiviral Activities

The research by Hebishy et al. (2020) also indicates that derivatives synthesized from similar molecular structures possess notable antiviral activities against the bird flu influenza (H5N1), suggesting potential applications in developing antiviral agents. This study exemplifies how structural modifications in benzamide derivatives can lead to significant biological activities, underscoring the compound's relevance in medicinal chemistry research (Hebishy et al., 2020).

Material Science Applications

In material science, the synthesis of novel compounds using 2-(ethylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide as a building block can lead to materials with unique properties. For instance, Padalkar et al. (2011) explored the synthesis and photo-physical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, suggesting potential applications in optoelectronics and fluorescence-based sensors (Padalkar et al., 2011).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

2-ethylsulfanyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-2-22-15-6-4-3-5-14(15)16(20)18-12-9-17-19(10-12)13-7-8-21-11-13/h3-6,9-10,13H,2,7-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAJUAQPRMJVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.